molecular formula C10H11Cl2NO B2573802 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide CAS No. 444325-43-3

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B2573802
CAS No.: 444325-43-3
M. Wt: 232.1
InChI Key: HGGIYEFFQDKDMA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H11Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its chloroacetamide functional group and its aromatic ring substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process can be summarized as follows:

    Starting Materials: 2,6-dimethylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,6-dimethylaniline is dissolved in a suitable solvent like dichloromethane or acetonitrile. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and reaction time. The use of continuous flow reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the additional chlorine atom.

    N-(2,6-dimethylphenyl)acetamide: Lacks both chlorine atoms.

    2-chloro-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of methyl groups.

Uniqueness

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6-3-7(2)10(8(12)4-6)13-9(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGIYEFFQDKDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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